

analytical techniques for confirming Tos-PEG2-OH conjugation

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Compound of Interest

Compound Name: Tos-PEG2-OH

Cat. No.: B178733

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detailed structural elucidation of molecules. For **Tos-PEG2-OH** conjugation, ^1H NMR is particularly useful for identifying characteristic proton signals of both the PEG and tosyl moieties and observing shifts upon successful conjugation.

[\[1\]](#)[\[2\]](#)

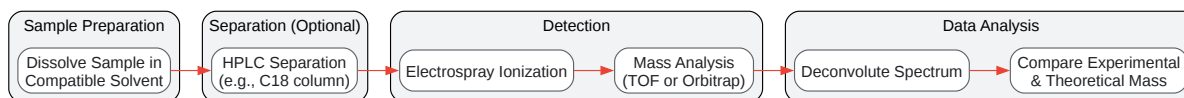
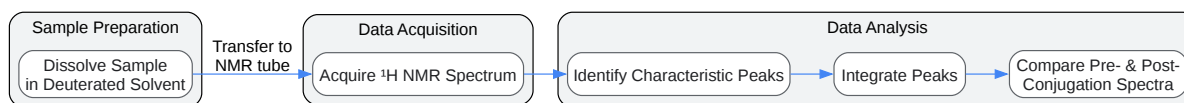
Experimental Protocol: ^1H NMR

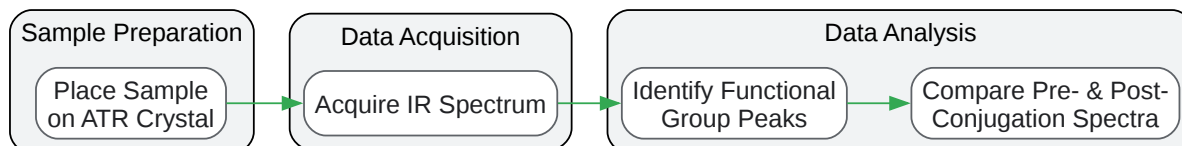
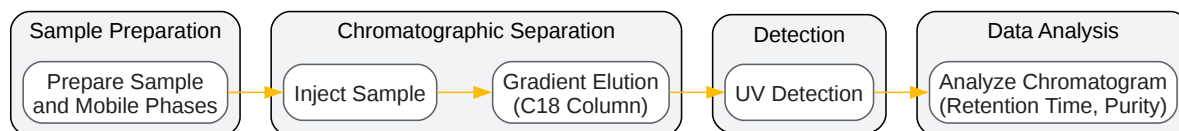
- Sample Preparation: Dissolve 5-10 mg of the dried sample (pre- and post-conjugation) in a suitable deuterated solvent (e.g., CDCl_3 , D_2O).
- Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[1\]](#)
- Data Acquisition: Acquire ^1H NMR spectra.
- Analysis: Identify and integrate the characteristic peaks for the PEG backbone, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group. A downfield shift of the protons adjacent to the newly formed bond is a key indicator of successful conjugation.[\[2\]](#)

Expected Results & Data

Feature	Pre-conjugation (Tos-PEG2-OH)	Post-conjugation (Product)
PEG Backbone Protons (-O-CH ₂ -CH ₂ -)	~3.6 ppm	Shifted peaks adjacent to the conjugation site
Tosyl Aromatic Protons	~7.3-7.8 ppm (two doublets)	Similar chemical shifts, may show minor shifts
Tosyl Methyl Protons (-CH ₃)	~2.4 ppm (singlet)	Similar chemical shift
Protons at Conjugation Site	Varies based on starting material	Significant downfield shift

Workflow for NMR Analysis





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References

- 1. benchchem.com [benchchem.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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